1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane is a complex organic compound with the Chemical Abstracts Service (CAS) number 771464-86-9. It is primarily recognized as an impurity of Plerixafor, a hematopoietic stem cell mobilizer that functions by inhibiting the CXCR4 chemokine receptor. This compound plays a crucial role in blocking the binding of its ligand, stromal cell-derived factor-1-alpha, which is essential for mobilizing stem cells into peripheral blood for collection and transplantation in patients with conditions like non-Hodgkin's lymphoma and multiple myeloma .
This compound is classified under the category of tetraazamacrocyclic compounds due to its unique structure containing multiple nitrogen atoms within a cyclic framework. Its synthesis and applications are closely related to the field of medicinal chemistry and pharmacology, particularly in stem cell therapy and cancer treatment .
The synthesis of 1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane typically involves multi-step organic reactions that include:
The synthesis requires careful control of reaction conditions (temperature, solvent choice, and time) to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound.
The molecular formula for 1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane is C46H84N12. The structure features a complex arrangement of nitrogen atoms within a macrocyclic framework alongside multiple benzyl substituents.
The molecular weight of this compound is approximately 805.24 g/mol. The presence of multiple nitrogen atoms contributes to its unique chemical properties and biological activity .
The primary chemical reactions involving 1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane include:
Kinetic studies may be conducted to evaluate the binding affinity and inhibition constants associated with its interaction with CXCR4. Such studies provide insights into its potential therapeutic applications.
The mechanism by which 1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane exerts its effects involves:
Studies have shown that compounds like this one can significantly enhance stem cell collection efficiency in clinical settings.
While specific physical properties such as melting point or boiling point are not widely reported for this compound due to its complexity and potential instability under certain conditions, it is generally expected to be a solid at room temperature given its molecular weight.
Key chemical properties include:
The primary applications of 1,11-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane are in:
This compound represents a significant area of research due to its implications in enhancing therapeutic outcomes for patients undergoing stem cell transplantation.
CAS No.: 2322-77-2
CAS No.: 100572-96-1
CAS No.: 13463-39-3
CAS No.:
CAS No.: 73628-28-1
CAS No.: 668462-13-3